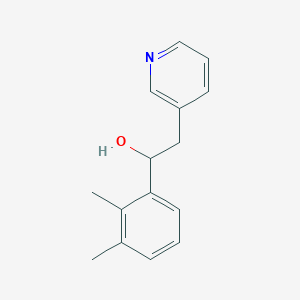

1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol

Description

1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol (C₁₅H₁₇NO) is an ethanol derivative featuring a pyridin-3-yl group and a 2,3-dimethylphenyl substituent. The pyridine ring and dimethylphenyl group suggest applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes, though pharmacological data remains hypothetical.

Propriétés

Formule moléculaire |

C15H17NO |

|---|---|

Poids moléculaire |

227.30 g/mol |

Nom IUPAC |

1-(2,3-dimethylphenyl)-2-pyridin-3-ylethanol |

InChI |

InChI=1S/C15H17NO/c1-11-5-3-7-14(12(11)2)15(17)9-13-6-4-8-16-10-13/h3-8,10,15,17H,9H2,1-2H3 |

Clé InChI |

ZMQJCFCBPKNLSO-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=CC=C1)C(CC2=CN=CC=C2)O)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol typically involves the reaction of 2,3-dimethylbenzaldehyde with 3-pyridylmethanol under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the aldehyde, followed by proton transfer and dehydration to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 1-(2,3-dimethylphenyl)-2-pyridin-3-ylketone.

Reduction: Formation of 1-(2,3-dimethylphenyl)-2-pyridin-3-ylethane.

Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mécanisme D'action

The mechanism by which 1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(3-Methoxyphenyl)-2-pyridin-3-ylethane-1,2-dione (CAS 40061-32-3)

- Structure: Contains a diketone group instead of ethanol, with a methoxyphenyl substituent.

- Properties: The diketone enhances electrophilicity, promoting interactions with nucleophilic residues in enzymes. Its solubility is likely lower than the ethanol derivative due to reduced hydrogen-bonding capacity.

1-(2-Pyridin-3-ylphenyl)methanamine Dihydrochloride (CAS 859833-18-4)

- Structure : Features a primary amine and pyridinyl-phenyl linkage.

- Properties: The dihydrochloride salt improves aqueous solubility, contrasting with the neutral ethanol derivative.

- Applications : Amine derivatives are commonly used in drug design for neurotransmitter analogs (e.g., dopamine or serotonin modulators) .

Heterocyclic and Substitution Patterns

2-[(3-Chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one (CAS 478042-01-2)

- Structure : Imidazopyridine core with a sulfanyl-chlorophenyl substituent and ketone group.

- The ketone may confer metabolic stability compared to the ethanol group.

- Applications : Such structures are explored for antimicrobial or anticancer activity due to heterocyclic diversity .

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone (CAS 478042-05-6)

- Structure : Similar to the above but with a fluorophenyl group.

- Properties: Fluorine enhances electronegativity and bioavailability. The ethanone group reduces polarity compared to ethanol, affecting membrane permeability.

- Applications : Fluorinated compounds often exhibit improved pharmacokinetic profiles in drug discovery .

Comparative Data Table

Research Implications and Limitations

The absence of direct data on 1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol necessitates extrapolation from structural analogs. Key research gaps include:

- Solubility and Stability : Experimental determination of logP, pKa, and metabolic stability.

- Biological Activity : Screening for CNS, antimicrobial, or enzyme-modulating effects.

- Safety Profile : Comparisons with compounds like 1-(3-methoxyphenyl)-2-pyridin-3-ylethane-1,2-dione, which requires specific first-aid measures due to reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.